9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride
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Overview
Description
9-Azaspiro[bicyclo[331]nonane-3,1’-cyclopropane]hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable bicyclic precursor under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of strong acids such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its spirocyclic structure can interact with biological macromolecules in unique ways, making it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride can be used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: A stable nitroxyl radical used in oxidation reactions.
9-Azaspiro[bicyclo[3.3.1]nonane-3,4’-imidazolidine]-2’,5’-dione hydrochloride: Another spirocyclic compound with different functional groups.
Uniqueness
9-Azaspiro[bicyclo[331]nonane-3,1’-cyclopropane]hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H18ClN |
---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
spiro[9-azabicyclo[3.3.1]nonane-3,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-2-8-6-10(4-5-10)7-9(3-1)11-8;/h8-9,11H,1-7H2;1H |
InChI Key |
YVOVRFXNIJTGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC3)CC(C1)N2.Cl |
Origin of Product |
United States |
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